REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:19])/[C:5](=[N:7]/[C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH:18]=[CH:17][N:16]=[CH:15]2)=[CH:10][CH:9]=1)/[CH3:6])[CH3:2].CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[CH2:1]([O:3][C:4]([C:5]1[NH:7][C:8]2[C:9]([CH:6]=1)=[CH:10][C:11]([N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1)=[CH:12][CH:13]=2)=[O:19])[CH3:2] |f:1.2,3.4.5.6|
|
Name
|
|
Quantity
|
842 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(/C(/C)=N/C1=CC=C(C=C1)N1C=NC=C1)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
potassium phosphate
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
this was stirred at 100° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (30 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous solution saturated with sodium chloride (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (dichloromethane/methanol)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)N1C=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |